molecular formula C12H18N2O3 B1653721 tert-Butyl 3-oxo-4-(prop-2-yn-1-yl)piperazine-1-carboxylate CAS No. 1909337-12-7

tert-Butyl 3-oxo-4-(prop-2-yn-1-yl)piperazine-1-carboxylate

Cat. No. B1653721
M. Wt: 238.28
InChI Key: DPYHPGSWHBCBHX-UHFFFAOYSA-N
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Description

Tert-Butyl 3-oxo-4-(prop-2-yn-1-yl)piperazine-1-carboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a piperazine derivative that is synthesized through a specific method, which will be discussed in This compound has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. Additionally, there are numerous future directions for research on this compound.

Scientific Research Applications

Synthesis and Characterization

Several studies have reported on the synthesis and structural characterization of tert-Butyl 3-oxo-4-(prop-2-yn-1-yl)piperazine-1-carboxylate and its derivatives. These compounds are typically synthesized through condensation reactions involving carbamimide and various acids or through nucleophilic substitution reactions. The synthesized compounds are characterized using spectroscopic methods (LCMS, NMR, IR) and X-ray crystallography, providing detailed information on their molecular structures (Sanjeevarayappa et al., 2015); (Kulkarni et al., 2016); (Mamat et al., 2012).

Biological Activities

Research into the biological activities of tert-Butyl 3-oxo-4-(prop-2-yn-1-yl)piperazine-1-carboxylate derivatives has yielded mixed results. Some derivatives have been evaluated for their antibacterial and anthelmintic activities, showing moderate effectiveness in certain cases (Sanjeevarayappa et al., 2015). Additionally, certain derivatives have been investigated for their potential anticorrosive properties, particularly in protecting carbon steel in corrosive environments (Praveen et al., 2021).

Molecular Structure Analysis

The molecular and crystal structures of these compounds have been extensively analyzed. X-ray diffraction studies reveal the crystalline nature and provide insights into the molecular configurations and interactions within the crystal lattice. Such analyses are crucial for understanding the material properties and potential applications of these compounds (Mamat et al., 2012); (Gumireddy et al., 2021).

Advanced Applications

Beyond basic research, there is interest in applying tert-Butyl 3-oxo-4-(prop-2-yn-1-yl)piperazine-1-carboxylate derivatives in more advanced fields such as medicinal chemistry and materials science. For example, derivatives have been explored as intermediates in the synthesis of biologically active compounds and in the development of novel anticorrosive agents (Liu Ya-hu, 2010); (Praveen et al., 2021).

properties

IUPAC Name

tert-butyl 3-oxo-4-prop-2-ynylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-5-6-13-7-8-14(9-10(13)15)11(16)17-12(2,3)4/h1H,6-9H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYHPGSWHBCBHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(=O)C1)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101138475
Record name 1-Piperazinecarboxylic acid, 3-oxo-4-(2-propyn-1-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101138475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-oxo-4-(prop-2-yn-1-yl)piperazine-1-carboxylate

CAS RN

1909337-12-7
Record name 1-Piperazinecarboxylic acid, 3-oxo-4-(2-propyn-1-yl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1909337-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperazinecarboxylic acid, 3-oxo-4-(2-propyn-1-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101138475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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